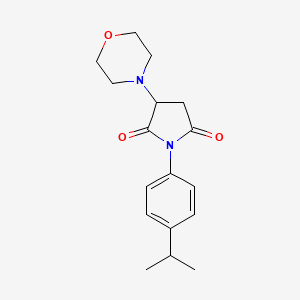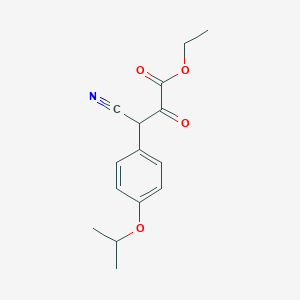
1-(4-isopropylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-isopropylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, commonly known as PZM21, is a synthetic opioid analgesic drug that is chemically distinct from traditional opioids such as morphine and fentanyl. PZM21 has been of significant interest in the scientific community due to its potential to provide pain relief without the risk of addiction or respiratory depression.
Wirkmechanismus
PZM21 acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. However, unlike traditional opioids, PZM21 does not activate a signaling pathway known as beta-arrestin, which is thought to be responsible for the side effects associated with opioids. Instead, PZM21 activates a different signaling pathway that is believed to be responsible for its non-addictive properties.
Biochemical and Physiological Effects:
PZM21 has been shown to produce potent analgesic effects in animal models of pain. In addition, PZM21 does not produce the typical side effects associated with traditional opioids, such as respiratory depression and addiction. PZM21 has also been shown to have a longer duration of action than other opioids, making it an attractive candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PZM21 is its potential as a non-addictive painkiller. This makes it an attractive candidate for pain management, particularly for patients who are at risk of developing opioid addiction. However, one of the limitations of PZM21 is its relatively new status as a drug. As such, there is still much research that needs to be done to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on PZM21. One area of interest is the development of new analogs of PZM21 that may have even greater potency and selectivity for the mu-opioid receptor. Another area of interest is the investigation of the long-term effects of PZM21 on the body, particularly with regard to its potential for addiction and withdrawal. Finally, there is also interest in exploring the potential of PZM21 for the treatment of other conditions, such as anxiety and depression.
Conclusion:
In conclusion, PZM21 is a synthetic opioid analgesic drug that has been of significant interest in the scientific community due to its potential to provide pain relief without the risk of addiction or respiratory depression. While there is still much research that needs to be done to fully understand its mechanism of action and potential side effects, PZM21 represents a promising new approach to pain management.
Wissenschaftliche Forschungsanwendungen
PZM21 has been extensively studied for its potential as a non-addictive painkiller. In animal studies, PZM21 has been shown to produce potent analgesic effects without the typical side effects associated with traditional opioids, such as respiratory depression and addiction. PZM21 has also been shown to have a longer duration of action than other opioids, making it an attractive candidate for pain management.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)13-3-5-14(6-4-13)19-16(20)11-15(17(19)21)18-7-9-22-10-8-18/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSZDIFEARVRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(sec-butyl)-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068773.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4068780.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B4068785.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068801.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide](/img/structure/B4068817.png)

![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)

![5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4068844.png)
![N-(2,5-dimethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4068860.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068866.png)
![N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068867.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068880.png)